molecular formula C15H20Cl2N2O2 B2441988 1-Boc-3-(2,3-dichlorophenyl)piperazine CAS No. 886769-00-2

1-Boc-3-(2,3-dichlorophenyl)piperazine

Cat. No.: B2441988
CAS No.: 886769-00-2
M. Wt: 331.24
InChI Key: UQFCGECXOICQHY-UHFFFAOYSA-N
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Description

“1-Boc-3-(2,3-dichlorophenyl)piperazine” is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites .


Synthesis Analysis

The synthesis of “this compound” involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The compound also contains a dichlorophenyl group, which is a phenyl group (a six-membered carbon ring) substituted with two chlorine atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include its synthesis from 1,2-diamine derivatives and sulfonium salts . Other reactions include the deprotection of the resulting piperazines with PhSH and subsequent intramolecular cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its appearance as a brown oil . It has a density of 1.272g/cm³ at °C . Its melting point is 242 to 244 °C, and its boiling point is 365.1 °C at 760mmHg .

Mechanism of Action

Target of Action

The primary targets of 1-Boc-3-(2,3-dichlorophenyl)piperazine are dopamine D2 and D3 receptors . These receptors play a crucial role in the regulation of mood and behavior.

Mode of Action

This compound acts as a partial agonist of the dopamine D2 and D3 receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in neuronal signaling and ultimately influence behavior.

Biochemical Pathways

Its close analogue, 3-chlorophenylpiperazine (mcpp), is known to act as a serotonin receptor agonist . Therefore, it’s possible that this compound may also influence serotoninergic pathways, leading to downstream effects on mood and behavior.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be complex, given its activity at multiple receptor types. Its partial agonism at dopamine D2 and D3 receptors could modulate dopaminergic signaling, potentially influencing mood and behavior .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Boc-3-(2,3-dichlorophenyl)piperazine are not fully understood due to limited research. It is known that the dichlorophenylpiperazine family, to which this compound belongs, can interact with various enzymes and proteins . For instance, 2,3-Dichlorophenylpiperazine, a related compound, has been shown to act as a partial agonist of the dopamine D2 and D3 receptors .

Cellular Effects

The cellular effects of this compound are currently unknown due to limited research. Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Related compounds like 2,3-Dichlorophenylpiperazine have been shown to act as partial agonists of the dopamine D2 and D3 receptors , suggesting potential binding interactions with these biomolecules.

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. 2,3-Dichlorophenylpiperazine, a related compound, is known to be a metabolite of the drug aripiprazole .

Properties

IUPAC Name

tert-butyl 3-(2,3-dichlorophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-7-18-12(9-19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFCGECXOICQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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